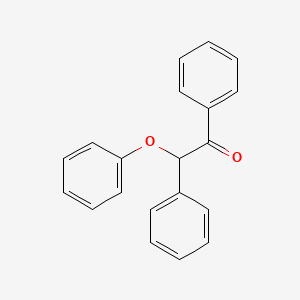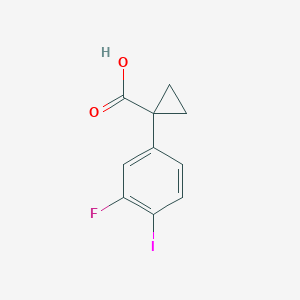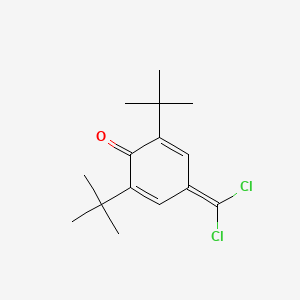
2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a dichloromethylidene moiety attached to a cyclohexa-2,5-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-ditert-butylphenol with dichlorocarbene. This reaction is carried out under basic conditions, often using potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (≥100°C) to facilitate the formation of the dichloromethylidene group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dichloromethylidene group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Industry: Used in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one involves its reactivity with various nucleophiles and electrophiles. The dichloromethylidene group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved include interactions with enzymes and other proteins, which can lead to the formation of covalent bonds and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones: These compounds share the dichloromethylidene group and exhibit similar reactivity in nucleophilic substitution reactions.
Dichloromethane: While structurally simpler, dichloromethane also contains chlorine atoms and is used as a solvent in various chemical reactions.
Uniqueness
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is unique due to its combination of steric hindrance from the tert-butyl groups and the reactivity of the dichloromethylidene group. This makes it particularly useful in selective reactions where steric effects play a crucial role.
Eigenschaften
CAS-Nummer |
34959-61-0 |
|---|---|
Molekularformel |
C15H20Cl2O |
Molekulargewicht |
287.2 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H20Cl2O/c1-14(2,3)10-7-9(13(16)17)8-11(12(10)18)15(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
QGSIDBJAWKEMDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(Cl)Cl)C=C(C1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)
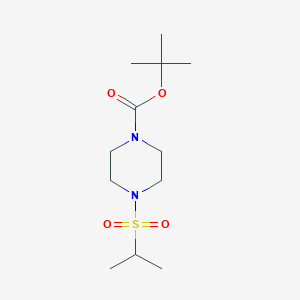
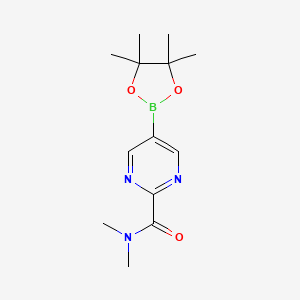

![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)
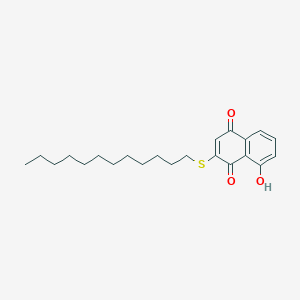
![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)
![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)
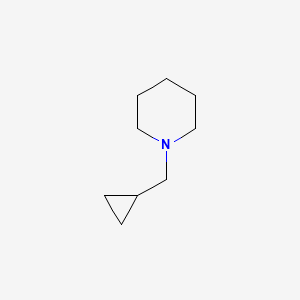
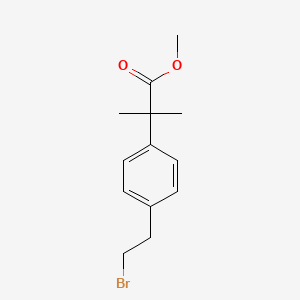
![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)
